7-Chloro-5-methyl-1H-indole-3-carboxylic acid
Description
Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry Research
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. mdpi.comnih.gov Its structural versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold." mdpi.comnih.gov This means that the indole nucleus is a recurring motif in a multitude of biologically active compounds, including natural products, alkaloids, and synthetic drugs. nih.gov The inherent chemical properties of the indole ring system, such as its aromaticity and the presence of a hydrogen bond donor, allow for diverse interactions with biological macromolecules. mdpi.com
The significance of the indole scaffold is underscored by the wide range of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. nih.govnih.gov The adaptability of the indole ring allows for substitutions at various positions, leading to a vast chemical space for the development of new therapeutic agents. mdpi.com This has led to the successful development of numerous FDA-approved drugs containing the indole core, targeting a spectrum of diseases from cancer to neurological disorders. mdpi.com The continued exploration of novel indole derivatives remains a vibrant and promising area of research, aimed at addressing unmet medical needs. nih.govaip.org
Contextualizing Substituted Indole-3-carboxylic Acids in Chemical Biology
Within the broad family of indole derivatives, substituted indole-3-carboxylic acids represent a particularly important subclass. The carboxylic acid functional group at the 3-position of the indole ring introduces a key site for interaction, often serving as a pharmacophore that can engage with biological targets through hydrogen bonding and ionic interactions. hmdb.ca This functionalization has been shown to be critical for the biological activity of many compounds in this class.
Substituted indole-3-carboxylic acids have been investigated for a variety of applications in chemical biology and drug discovery. For instance, they have been explored as antagonists for the auxin receptor protein TIR1, with potential applications as herbicides. frontiersin.orgnih.gov In the realm of human health, derivatives of indole-3-carboxylic acid have been synthesized and evaluated for their potential as antibacterial and anthelmintic agents. researchgate.net The nature and position of substituents on the indole ring, in combination with the 3-carboxylic acid moiety, play a crucial role in modulating the biological activity and selectivity of these compounds. frontiersin.org
Research Gaps and Opportunities for 7-Chloro-5-methyl-1H-indole-3-carboxylic Acid
Despite the extensive research into indole derivatives, a significant portion of the chemical space remains underexplored. A prime example of this is this compound. A thorough review of the current scientific literature reveals a notable absence of dedicated studies on this specific compound. While research exists on various substituted indoles, including those with chloro and methyl groups at different positions, the unique combination of substituents in this compound has not been a focus of investigation.
This lack of specific research presents a clear gap in the current understanding of how this particular substitution pattern influences the physicochemical properties and biological activity of the indole-3-carboxylic acid scaffold. The presence of a chlorine atom at the 7-position and a methyl group at the 5-position could impart unique electronic and steric properties to the molecule, potentially leading to novel biological activities. This unexplored territory offers a wealth of opportunities for new discoveries in medicinal chemistry and chemical biology.
Objectives and Scope of Academic Inquiry into this compound
Given the identified research gap, a focused academic inquiry into this compound is warranted. The primary objectives of such research would be to:
Synthesize and Characterize: Develop and optimize a synthetic route to produce this compound in sufficient purity and quantity for further studies. Full characterization of the compound using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) would be essential.
Investigate Physicochemical Properties: Determine key physicochemical parameters of the compound, such as its solubility, lipophilicity (logP), and pKa. These properties are crucial for understanding its potential as a drug candidate.
Explore Biological Activity: Screen the compound against a diverse range of biological targets to identify potential therapeutic applications. Based on the known activities of related indole derivatives, initial screening could focus on anticancer, antimicrobial, and anti-inflammatory assays.
Elucidate Structure-Activity Relationships (SAR): Synthesize and test a series of analogues of this compound to understand how modifications to the structure affect its biological activity. This would provide valuable insights for the design of more potent and selective compounds.
The scope of this inquiry should initially be confined to in vitro studies to establish a foundational understanding of the compound's properties and potential. Subsequent in vivo studies could be pursued if promising results are obtained. The overarching goal is to fill the existing knowledge void and to assess the potential of this compound as a lead compound for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-6-7(10(13)14)4-12-9(6)8(11)3-5/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGCQDYHRSKRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669113 | |
| Record name | 7-Chloro-5-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948581-64-4 | |
| Record name | 7-Chloro-5-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro 5 Methyl 1h Indole 3 Carboxylic Acid
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target indole (B1671886) hinges on the efficient preparation of appropriately substituted precursors. These building blocks introduce the necessary chloro, methyl, and eventual carboxylic acid functionalities in a controlled manner.
Synthesis of Substituted Phenylhydrazines and Ketones for Indole Annulation
A key precursor for the widely employed Fischer indole synthesis is (4-chloro-2-methylphenyl)hydrazine (B2812045). The synthesis of this hydrazine (B178648) typically commences with the commercially available 4-chloro-2-methylaniline. The aniline (B41778) is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite.
The other crucial component for the Fischer indole synthesis of the target molecule is an α-keto acid, specifically pyruvic acid or its ester equivalent, such as ethyl pyruvate (B1213749). These reagents provide the necessary carbon framework to form the pyrrole (B145914) ring of the indole, ultimately yielding the carboxylic acid or ester group at the 3-position.
Preparation of Chloro- and Methyl-Substituted Aromatic Building Blocks
The primary aromatic building block for the synthesis of the required phenylhydrazine (B124118) is 4-chloro-2-methylaniline. This compound can be prepared via several routes, including the direct chlorination of 2-methylaniline (o-toluidine). However, direct chlorination can often lead to a mixture of isomers, necessitating careful purification. A more regioselective approach involves the nitration of 2-chlorotoluene, followed by the reduction of the nitro group to an amine. The starting material, 2-chlorotoluene, can be synthesized from o-toluidine (B26562) via a Sandmeyer reaction.
Fischer Indole Synthesis Variants for 7-Chloro-5-methyl-1H-indole-3-carboxylic Acid
The Fischer indole synthesis is a robust and versatile method for the construction of the indole nucleus. wikipedia.org It involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. wikipedia.org
The synthesis of this compound via the Fischer indole synthesis would proceed through the reaction of (4-chloro-2-methylphenyl)hydrazine with pyruvic acid. The initial step is the formation of the corresponding phenylhydrazone. Subsequent treatment with an acid catalyst induces a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring.
Optimization of Reaction Conditions and Catalyst Systems
The choice of acid catalyst and reaction conditions is critical for the success of the Fischer indole synthesis. A variety of Brønsted and Lewis acids can be employed, including polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, zinc chloride, and boron trifluoride. wikipedia.org The reaction temperature can also significantly influence the yield and purity of the product.
For the synthesis of indole-3-carboxylic acids, the use of milder conditions is often preferred to prevent decarboxylation. A common strategy involves the use of the corresponding α-keto ester, such as ethyl pyruvate, to form the ethyl ester of the target indole-3-carboxylic acid. This ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step. The cyclization of the hydrazone derived from ethyl pyruvate is often carried out in refluxing ethanol (B145695) with a catalytic amount of sulfuric or hydrochloric acid.
| Catalyst | Solvent | Temperature (°C) | Reported Yield of Indole Ester (%) |
|---|---|---|---|
| Sulfuric Acid | Ethanol | 78 | Moderate to High |
| Polyphosphoric Acid (PPA) | None | 100-120 | Variable |
| Zinc Chloride | Acetic Acid | 118 | Moderate |
Investigation of Regioselectivity and Yield Enhancement
A key consideration in the Fischer indole synthesis of 7-Chloro-5-methyl-1H-indole is the regioselectivity of the cyclization. The (4-chloro-2-methylphenyl)hydrazine is unsymmetrically substituted, which could potentially lead to the formation of two isomeric indole products: the desired 7-chloro-5-methyl-1H-indole and the undesired 5-chloro-7-methyl-1H-indole.
The regiochemical outcome of the Fischer indole synthesis is influenced by the electronic and steric effects of the substituents on the phenylhydrazine ring. In the case of (4-chloro-2-methylphenyl)hydrazine, the cyclization is generally directed by the position of the methyl group. The wikipedia.orgwikipedia.org-sigmatropic rearrangement preferentially occurs at the less sterically hindered ortho position, which is the carbon atom bearing a hydrogen atom. Therefore, the cyclization is expected to proceed via attack at the C6 position of the hydrazine, leading predominantly to the formation of the 7-chloro-5-methyl-1H-indole isomer.
To enhance the yield, a one-pot procedure where the formation of the hydrazone and the subsequent cyclization are carried out in the same reaction vessel is often employed. This minimizes the handling of the potentially unstable hydrazone intermediate.
Madelung and Leimgruber-Batcho Indole Syntheses Applied to this compound
While the Fischer indole synthesis is a prominent route, the Madelung and Leimgruber-Batcho syntheses offer alternative strategies for the construction of the indole ring system.
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine in the presence of a strong base at high temperatures. wikipedia.org To apply this to the synthesis of this compound, a suitable precursor would be N-(2,5-dimethyl-4-chlorobenzoyl)glycine or a derivative thereof. The high temperatures and strongly basic conditions required for the classical Madelung synthesis can be harsh and may not be compatible with all functional groups. However, modern variations of the Madelung synthesis utilize organolithium bases at lower temperatures, which could potentially be applicable.
The Leimgruber-Batcho indole synthesis provides a milder alternative to the Fischer synthesis and is particularly useful for the preparation of indoles from o-nitrotoluenes. wikipedia.org For the target molecule, the starting material would be 2,4-dimethyl-5-chloronitrobenzene. This would be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. Subsequent reduction of the nitro group, typically with a catalyst such as palladium on carbon or Raney nickel, leads to cyclization and formation of the indole ring. wikipedia.orgclockss.org To introduce the carboxylic acid group at the 3-position, further functionalization of the indole ring would be necessary after its formation.
| Synthesis Method | Key Precursor | Key Transformation | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Fischer Indole Synthesis | (4-chloro-2-methylphenyl)hydrazine and pyruvic acid/ester | Acid-catalyzed cyclization of a phenylhydrazone | Well-established, versatile, direct introduction of C3-substituent | Regioselectivity concerns, potentially harsh acidic conditions |
| Madelung Synthesis | N-(acyl)-4-chloro-2,5-dimethylaniline derivative | Base-induced intramolecular cyclization | Alternative to acid-catalyzed methods | Harsh reaction conditions (high temp, strong base), precursor synthesis can be multi-step |
| Leimgruber-Batcho Synthesis | 2,4-dimethyl-5-chloronitrobenzene | Reductive cyclization of an enamine | Mild reaction conditions, high yields | Requires subsequent C3-functionalization to introduce the carboxylic acid |
Evaluation of Methodological Efficiency and Applicability
Modern one-pot cascade reactions offer a more streamlined approach. For instance, a method for synthesizing indole-3-carboxylic acids from isatins and DMSO has been described, which involves a one-carbon translocation. rsc.org This approach, if adaptable to a substituted isatin (B1672199) precursor, could offer higher efficiency by reducing the number of separate reaction and purification steps.
The following table provides a hypothetical evaluation of potential methods based on findings for similar compounds:
| Synthetic Method | Starting Materials | Key Steps | Potential Advantages | Potential Disadvantages |
| Fischer Indole Synthesis | 4-chloro-2-methylaniline, Pyruvic acid or its ester | Diazotization, Reduction, Condensation, Cyclization | Well-established, readily available starting materials | Potential for regioisomer formation, may require harsh acidic conditions |
| Isatin-based Cascade Reaction | Substituted Isatin, DMSO | One-pot cascade involving C-C and C-N bond formation | High atom economy, reduced workup | Requires synthesis of the specific isatin precursor |
Comparative Analysis of Synthetic Pathways
A comparative analysis of potential synthetic pathways highlights the trade-offs between traditional and contemporary methods. The Fischer indole synthesis is a divergent approach, where the key indole scaffold is formed early, and subsequent functionalization at the 3-position is required. In contrast, some modern methods are convergent, assembling the molecule from key fragments in a more direct manner.
For instance, a palladium-catalyzed one-pot synthesis of indole-3-carboxylic acids has been reported that integrates nucleophilic substitution with C-N or C-O cross-coupling. acs.orgacs.org This strategy allows for the modular and rapid assembly of multisubstituted indole-3-carboxylic acids with good functional group compatibility and reaction yields. acs.orgacs.org Applying such a strategy to the synthesis of this compound would likely involve a pre-functionalized benzene (B151609) ring that can undergo an intramolecular cyclization.
| Feature | Fischer Indole Synthesis | Palladium-Catalyzed One-Pot Synthesis |
| Convergence | Divergent | Convergent |
| Number of Steps | Potentially more steps due to late-stage functionalization | Fewer steps, one-pot nature |
| Versatility | High, with many known variations | High, with broad functional group compatibility acs.orgacs.org |
| Reaction Conditions | Often requires strong acids and high temperatures | Milder conditions, but requires a palladium catalyst |
Novel Synthetic Approaches for the this compound Core
Recent advancements in organic synthesis have led to the development of novel and more efficient methods for constructing the indole core, which are applicable to the synthesis of this compound.
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed reactions have become a cornerstone of modern synthetic chemistry due to their efficiency and selectivity. For the synthesis of indole-3-carboxylic acids, palladium catalysis can be employed in several ways. One such approach involves the intramolecular cyclization of an appropriately substituted aniline derivative. For example, a starting material bearing an alkyne and an amino group on an aromatic ring can undergo a palladium-catalyzed cyclization to form the indole ring.
A reported palladium-catalyzed one-pot synthesis for multisubstituted indole-3-carboxylic acids utilizes a sequential water-mediated nucleophilic addition to amides/esters and a carbon-heteroatom cross-coupling reaction. acs.org This method demonstrates the power of palladium catalysis in orchestrating multiple transformations in a single reaction vessel, leading to a modular and rapid assembly of the target molecules. acs.orgacs.org The reaction typically employs a palladium catalyst such as PdCl2, a ligand like Xantphos, and a base. acs.orgacs.org
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of synthesizing this compound, several green chemistry principles can be applied.
Atom Economy : One-pot and cascade reactions, such as the isatin-based method, are designed to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. rsc.org
Use of Safer Solvents : Research into flow chemistry for the synthesis of indole-3-carboxylic esters has demonstrated the use of solvents like ethyl acetate (B1210297) and ethanol, which are generally considered more environmentally benign than chlorinated solvents. beilstein-journals.org
Catalysis : The use of catalytic amounts of reagents, such as palladium catalysts, is preferable to stoichiometric reagents. This reduces waste and often allows for milder reaction conditions.
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification and isolation of intermediates and the final product are critical steps in any synthetic sequence to ensure the desired purity of the target molecule.
Chromatographic Separations and Recrystallization Methodologies
Column Chromatography is a fundamental technique for the purification of organic compounds. In the synthesis of indole derivatives, silica (B1680970) gel column chromatography is frequently employed to separate the desired product from unreacted starting materials, byproducts, and regioisomers. acs.orgsemanticscholar.org The choice of eluent, typically a mixture of non-polar and polar solvents like petroleum ether and ethyl acetate, is optimized to achieve effective separation. acs.org
Recrystallization is another powerful purification technique for solid compounds. It relies on the differential solubility of the compound and impurities in a suitable solvent system at different temperatures. For the final product, this compound, which is expected to be a solid, recrystallization from an appropriate solvent or solvent mixture would be an effective method to obtain a highly pure crystalline material. The crude product is dissolved in a hot solvent and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.
The following table summarizes common purification techniques mentioned in the synthesis of related compounds:
| Technique | Principle | Application |
| Silica Gel Column Chromatography | Differential adsorption of compounds on a stationary phase (silica gel) | Separation of reaction mixtures, isolation of intermediates and final products acs.orgsemanticscholar.org |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures | Final purification of solid products to obtain high purity |
| Filtration | Separation of a solid from a liquid or gas | Isolation of precipitated products or removal of solid impurities/catalysts orgsyn.org |
| Solvent Evaporation/Trituration | Removal of solvent to concentrate the product, followed by washing with a solvent in which the product is insoluble | Simple and effective method for isolating solid products and removing soluble impurities beilstein-journals.org |
Advanced Spectroscopic and Spectrometric Verification of Purity
Following synthesis, the definitive confirmation of the chemical structure and the assessment of purity for this compound are accomplished using a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Disclaimer: The following data are predicted values based on established principles of spectroscopy and analysis of structurally related compounds. Experimental data for this compound is not available in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique identifies the chemical environment of each hydrogen atom. The predicted spectrum for this compound would show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid, as well as the N-H proton of the indole ring.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ ppm) | Assignment |
| ~12.0 - 13.0 | 1H, singlet, -COOH |
| ~11.5 - 12.0 | 1H, broad singlet, N-H |
| ~8.10 | 1H, singlet, H2 |
| ~7.50 | 1H, singlet, H4 |
| ~7.10 | 1H, singlet, H6 |
| ~2.40 | 3H, singlet, -CH₃ |
¹³C NMR Spectroscopy: This analysis provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ ppm) | Assignment |
| ~168.0 | -COOH |
| ~135.0 | C7a |
| ~132.0 | C5 |
| ~129.0 | C2 |
| ~125.0 | C3a |
| ~122.0 | C4 |
| ~120.0 | C6 |
| ~118.0 | C7 |
| ~108.0 | C3 |
| ~21.0 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₀H₈ClNO₂), the expected molecular weight is approximately 209.63 g/mol .
| Predicted Mass Spectrometry Data | |
| m/z Value | Assignment |
| ~209/211 | [M]⁺, Molecular ion peak (showing isotopic pattern for Chlorine) |
| ~164/166 | [M-COOH]⁺, Fragment from loss of the carboxylic acid group |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum provides characteristic signals for the O-H and N-H bonds, the carbonyl (C=O) group of the carboxylic acid, and C-Cl bond.
| Predicted IR Spectroscopy Data | |
| Frequency (cm⁻¹) | Assignment |
| ~3300 - 3400 | N-H stretch (indole) |
| ~2500 - 3300 | O-H stretch (broad, carboxylic acid) |
| ~1680 - 1710 | C=O stretch (carbonyl, carboxylic acid) |
| ~1400 - 1450 | C=C stretch (aromatic) |
| ~750 - 800 | C-Cl stretch |
Derivatization and Structural Modification of 7 Chloro 5 Methyl 1h Indole 3 Carboxylic Acid
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position is a primary site for derivatization, readily undergoing esterification and amidation to yield a diverse range of functionalized analogs.
The conversion of 7-chloro-5-methyl-1H-indole-3-carboxylic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates, or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are often employed. kiku.dk These methods are applicable to a wide range of alcohols, allowing for the synthesis of both simple alkyl esters and more complex aryl esters.
A visible-light-induced carbonylation of indoles with phenols has also been developed for the synthesis of aryl indole-3-carboxylates, offering a metal-free alternative. acs.org This method proceeds via a radical carbonylation process using iodine as a photosensitive initiator. acs.org
Table 1: Representative Methods for the Esterification of Indole-3-Carboxylic Acids
| Method | Reagents and Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄), Heat | Simple Alcohols | General Knowledge |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP, Anhydrous Solvent | Wide range of alcohols, including sterically hindered and sensitive substrates | kiku.dk |
Amide derivatives of this compound can be synthesized by activating the carboxylic acid followed by reaction with a primary, secondary, or tertiary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, which then readily reacts with the desired amine. chemguide.co.uk Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) provide a milder and often more efficient route to the corresponding amides. nih.gov These methods are highly versatile and tolerate a wide variety of functional groups on the amine component.
The direct conversion of the carboxylic acid to an amide can also be achieved by heating the ammonium (B1175870) salt of the acid. chemguide.co.uklibretexts.org More sophisticated methods involve the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid for amidation. nih.gov
Table 2: Common Reagents for the Synthesis of Indole-3-Carboxamides
| Reagent/Method | Description | Reference |
|---|---|---|
| Acyl Chlorides | The carboxylic acid is converted to the more reactive acyl chloride using reagents like SOCl₂ or (COCl)₂, followed by reaction with an amine. | chemguide.co.uk |
| Peptide Coupling Reagents | Reagents like EDC/HOBt, HATU, or BOP facilitate the direct coupling of the carboxylic acid with an amine under mild conditions. | nih.gov |
| Ammonium Salt Pyrolysis | The ammonium salt of the carboxylic acid is heated to dehydrate and form the primary amide. | chemguide.co.uklibretexts.org |
Modifications at the Indole (B1671886) Nitrogen (N-1 Position)
The indole nitrogen represents another key position for structural modification, allowing for the introduction of a variety of substituents that can significantly influence the molecule's properties.
N-alkylation of the indole ring is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Phase-transfer catalysis has also been employed for N-alkylation under milder conditions. mdpi.com
N-acylation can be accomplished by reacting the indole with an acyl chloride or acid anhydride (B1165640) in the presence of a base. nih.gov For direct acylation with a carboxylic acid, coupling agents or catalysts can be used. clockss.org Thioesters have also been reported as effective acylating agents for the chemoselective N-acylation of indoles. nih.gov
Table 3: Selected Methods for N-Alkylation and N-Acylation of Indoles
| Modification | Reagents and Conditions | Notes | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH), Aprotic Solvent (e.g., DMF, THF) | A strong base is typically required to deprotonate the indole nitrogen. | rsc.org |
| N-Acylation | Acyl chloride or Acid anhydride, Base | A common and straightforward method for introducing acyl groups. | nih.gov |
| Direct N-Acylation | Carboxylic acid, Boric acid catalyst, Heat | Allows for direct coupling without pre-activation of the carboxylic acid. | clockss.org |
The introduction of heterocyclic moieties at the N-1 position can be achieved through N-alkylation or N-arylation reactions using appropriately substituted heterocyclic halides or through copper-catalyzed Ullmann-type couplings. These modifications can introduce new binding interactions and significantly alter the pharmacological profile of the parent molecule.
Exploration of Substituent Effects at C-2 and C-6 Positions
While the C-3 carboxylic acid and N-1 positions are the most common sites for derivatization, modifications at other positions on the indole ring can also have a profound impact on the molecule's properties. The electronic nature of the substituents at the C-5 (methyl) and C-7 (chloro) positions of the parent molecule will influence the reactivity of other positions on the ring. The electron-donating methyl group at C-5 and the electron-withdrawing chloro group at C-7 will have opposing effects on the electron density of the indole ring, which can affect the regioselectivity of further substitutions.
For instance, electrophilic substitution reactions on the indole ring are known to be sensitive to the electronic nature of existing substituents. While the C-3 position is generally the most nucleophilic, the presence of substituents can direct incoming electrophiles to other positions. Computational studies have shown that the barrier for radical additions can be lower at the C-2 position compared to the C-3 position, suggesting an alternative pathway for functionalization. nih.gov
The C-6 position can also be a target for functionalization, although it is generally less reactive than the C-2 and C-3 positions. Solvent-mediated regiodivergent alkylations of 2,3-disubstituted indoles have been shown to selectively occur at the C-6 or N-1 positions, highlighting the potential for controlled functionalization at this site. acs.org
Introduction of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of the indole ring are crucial for its biological activity and chemical reactivity. The introduction of additional electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., alkoxy, amino) can significantly modulate these properties. While general methods for the electrophilic or nucleophilic substitution on indole rings are known, research explicitly describing the further functionalization of the this compound core with such groups is not apparent.
Ring System Modifications and Fused Architectures Involving the Indole Core
Annelation of Additional Rings to the Indole System
Ring annelation involves the construction of a new ring fused to an existing one, leading to more complex polycyclic systems. For indoles, this can lead to structures like carbolines or other fused heterocyclic systems. These reactions often involve multi-step sequences starting from functionalized indole precursors. beilstein-journals.org For instance, reactions involving the carboxylic acid at the 3-position and a suitable partner could potentially lead to fused systems. nih.gov Despite the general interest in such structures, no specific research detailing the use of this compound as a starting material for annelation reactions has been identified.
Spiro-Compound Formation and Bridgehead Derivatives
The synthesis of spiro-compounds, where two rings share a single atom, represents a sophisticated approach to generating three-dimensional complexity in molecules. Spirooxindoles, in particular, are a well-known class of biologically active compounds. nih.gov The formation of such structures from indole-3-carboxylic acids would require intricate chemical transformations. A thorough search did not yield any studies or data on the conversion of this compound into spiro-compounds or bridgehead derivatives.
Structure Activity Relationship Sar Studies of 7 Chloro 5 Methyl 1h Indole 3 Carboxylic Acid Analogs
Systematic Variations and Their Impact on Preclinical Biological Activity
The biological activity of indole-3-carboxylic acid derivatives can be significantly modulated by introducing various substituents. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affects its interaction with biological targets.
Influence of Substituents at the Carboxylic Acid Group
The carboxylic acid group at the C-3 position is a critical pharmacophore for many biological activities of indole-3-carboxylic acids. Its ability to act as a hydrogen bond donor and acceptor allows for key interactions with target proteins. Modification of this group, for instance, through esterification or amidation, can profoundly impact the compound's biological profile.
Esterification of the carboxylic acid can increase lipophilicity, which may enhance cell membrane permeability. However, this modification can also abolish a crucial hydrogen bonding interaction, leading to a decrease or complete loss of activity, depending on the specific target. For example, in a series of indole (B1671886) derivatives acting as CysLT1 receptor antagonists, the presence of the carboxylic acid group was found to be necessary for activity.
The conversion of the carboxylic acid to an amide introduces a different set of hydrogen bonding capabilities and can alter the steric profile of the molecule. The impact of this change is highly dependent on the specific biological target and the nature of the amine used for amide formation.
| Modification | General Impact on Properties | Potential Effect on Biological Activity |
| Esterification | Increased lipophilicity | May enhance or decrease activity depending on the target's binding site requirements. |
| Amidation | Altered H-bonding, potential for new interactions | Can lead to increased, decreased, or altered activity profile. |
| Bioisosteric Replacement (e.g., tetrazole) | Mimics acidity and H-bonding of carboxylic acid | Can retain or improve activity while potentially altering other properties like metabolic stability. |
Effects of N-1 Substitution on Molecular Recognition
The nitrogen atom at the N-1 position of the indole ring is another key site for modification. The N-H group can act as a hydrogen bond donor, and its substitution with various groups can significantly influence the molecule's interaction with its biological target.
Alkylation or arylation at the N-1 position can introduce steric bulk, which may either be beneficial or detrimental to binding, depending on the topology of the target's binding pocket. Furthermore, the introduction of different functional groups at this position can lead to new interactions, such as hydrophobic or pi-stacking interactions. Studies on various indole derivatives have shown that N-1 substitution can modulate potency and selectivity for different biological targets. For instance, in a series of indole-2-carboxamides, N-methylation was found to be favorable for activity against certain cancer cell lines.
| N-1 Substituent | Potential Interactions | General Impact on Activity |
| Small Alkyl (e.g., Methyl) | Hydrophobic interactions, minimal steric hindrance | Can increase potency if the binding pocket accommodates it. |
| Bulky Alkyl/Aryl | Steric hindrance, potential for hydrophobic or pi-stacking interactions | Activity is highly dependent on the size and shape of the binding pocket. |
| Functionalized Groups | Potential for additional hydrogen bonding or ionic interactions | Can significantly alter the binding mode and activity. |
Role of Chlorine and Methyl Groups at C-7 and C-5 in Molecular Interactions
The chloro group at the C-7 position and the methyl group at the C-5 position are defining features of the parent compound and play crucial roles in its molecular interactions.
Steric and Electronic Contributions to Ligand-Target Binding
The chlorine atom at C-7 is an electron-withdrawing group, which can influence the electron density of the indole ring system. This alteration in electronic properties can affect the strength of pi-stacking interactions with aromatic residues in the binding pocket of a target protein. Sterically, the chlorine atom is relatively small but can still influence the preferred orientation of the ligand within the binding site.
The methyl group at C-5 is an electron-donating group and contributes to the lipophilicity of the molecule. This increased hydrophobicity can favor binding to hydrophobic pockets within a target protein. The steric bulk of the methyl group can also play a role in dictating the binding orientation and selectivity. The interplay between the electron-withdrawing C-7 chloro group and the electron-donating C-5 methyl group creates a unique electronic and steric profile that can be exploited for targeted drug design.
Halogen Bonding and Hydrophobic Interactions
The chlorine atom at the C-7 position can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen (the σ-hole) and a nucleophilic site on the target protein, such as a backbone carbonyl oxygen or the side chain of certain amino acids. Halogen bonds are directional and can contribute significantly to binding affinity and selectivity. The strength of the halogen bond depends on the nature of the halogen and the interacting partner.
The methyl group at the C-5 position primarily engages in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein. These interactions are driven by the entropic gain from the release of ordered water molecules from the hydrophobic surfaces of both the ligand and the protein upon binding. The presence and positioning of the C-5 methyl group can therefore be critical for anchoring the ligand in a hydrophobic sub-pocket.
| Interaction Type | Contributing Group | Nature of Interaction | Impact on Binding |
| Halogen Bonding | C-7 Chlorine | Directional, electrostatic interaction with a nucleophilic partner. | Can significantly enhance affinity and selectivity. |
| Hydrophobic Interactions | C-5 Methyl | Non-directional, entropy-driven interaction with nonpolar residues. | Important for anchoring the ligand in hydrophobic pockets. |
Conformational Analysis and Its Correlation with Observed Activities
Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, can provide insights into the preferred spatial arrangement of the different parts of the molecule. For instance, the orientation of the carboxylic acid group relative to the indole ring, and the rotational freedom around the bonds connecting substituents at the N-1 position, can be crucial.
A strong correlation often exists between the preferred conformation of a molecule and its observed biological activity. Analogs that are conformationally pre-organized to fit the binding site, or have the flexibility to adopt the required conformation with a low energetic penalty, are more likely to exhibit high potency. Conversely, analogs that are sterically hindered from adopting the bioactive conformation will likely show reduced or no activity. Understanding these conformational preferences is therefore a key aspect of rational drug design based on the 7-Chloro-5-methyl-1H-indole-3-carboxylic acid scaffold.
Investigation of Preferred Conformations in Solution and Bound States
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, understanding its preferred shapes in different environments is crucial.
In Solution: In a solvent, the compound would exist as an ensemble of rapidly interconverting conformers. The preferred conformation would be dictated by a combination of factors including:
Intramolecular Hydrogen Bonding: A hydrogen bond could form between the carboxylic acid proton and the nitrogen of the indole ring, or potentially the chlorine atom at the 7-position, which would influence the orientation of the carboxylic acid group relative to the indole ring.
Steric Hindrance: The methyl group at the 5-position and the chloro group at the 7-position would sterically influence the rotational freedom of the carboxylic acid group at the 3-position.
Solvent Interactions: The polarity of the solvent would affect the extent of intermolecular hydrogen bonding between the solvent and the carboxylic acid and indole N-H groups, competing with intramolecular interactions.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) studies, could provide experimental insights into the dominant solution-phase conformation by measuring through-space proximities between protons.
In a Bound State: When bound to a biological target (e.g., an enzyme or receptor), this compound would adopt a specific "bioactive" conformation. This conformation is often one of the lower-energy solution-phase conformers, but it can also be a higher-energy conformation that is stabilized by favorable interactions within the binding pocket.
X-ray crystallography of the compound co-crystallized with its target would be the definitive method to determine the bound-state conformation. Computational methods like molecular docking and molecular dynamics simulations are also valuable tools for predicting how the molecule might fit into a binding site and which conformation is most stable.
A hypothetical data table comparing solution and bound-state conformations might look like this:
| Dihedral Angle (τ) [N1-C2-C3-C(OOH)] | Solution (Predicted Dominant) | Bound State (Hypothetical) |
| Angle (°) | ~30° or ~150° | ~180° |
| Energy (kcal/mol) | 0 (relative) | Stabilized by binding |
Note: This table is purely illustrative as no specific data for this compound is available.
Influence of Rotational Barriers on Molecular Flexibility
The flexibility of a molecule, governed by the energy barriers to rotation around its single bonds, is a key determinant of its ability to adopt the necessary conformation for binding to a biological target. For this compound, the most significant rotational barrier would be that of the C3-C(OOH) bond, which dictates the orientation of the carboxylic acid group.
The magnitude of this rotational barrier would be influenced by:
Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the indole ring can affect the bond order of the C3-C(OOH) bond through resonance, potentially increasing the barrier to rotation.
Steric Effects: The chloro group at the 7-position would likely create a significant steric clash with the carboxylic acid group, leading to a higher rotational barrier and favoring specific, less-hindered conformations. The methyl group at the 5-position would have a lesser, but still present, steric influence.
Computational chemistry methods, such as Density Functional Theory (DFT), are commonly used to calculate the potential energy surface for bond rotation and determine the energy barriers between different conformational minima.
A hypothetical table summarizing calculated rotational barriers could be presented as follows:
| Rotational Transition | Calculated Energy Barrier (kcal/mol) |
| Planar to Perpendicular (C3-C(OOH)) | 5 - 10 |
Note: This is an estimated range for a substituted indole-3-carboxylic acid and is not based on specific data for the title compound.
Preclinical Biological and Biochemical Investigations of 7 Chloro 5 Methyl 1h Indole 3 Carboxylic Acid and Its Derivatives
In Vitro Target Identification and Binding Studies
There is no available data from in vitro studies to identify the specific biological targets of 7-Chloro-5-methyl-1H-indole-3-carboxylic acid. The necessary assays to profile its activity have not been reported in the accessible scientific literature.
Enzyme Inhibition Assays (e.g., specific hydrolases, kinases)
No studies were found that investigated the inhibitory effects of this compound on any specific enzymes, including hydrolases or kinases. While the broader class of indole (B1671886) derivatives has been explored for enzyme inhibition, data for this specific compound is absent. nih.gov
Receptor Binding Affinity Profiling
Information regarding the binding affinity of this compound to any known biological receptors is not available. Receptor binding assays are crucial for determining the potential pharmacological targets of a compound, but such data has not been published for this molecule. For context, other distinct chloro-indole derivatives have been synthesized and evaluated for their binding to receptors like the human cannabinoid receptor 1 (hCB1), and various indole-3-carboxylic acid derivatives have been assessed for their affinity to the angiotensin II receptor, but these are structurally different compounds. mdpi.comnih.gov
Investigation of Ion Channel Modulation
There are no reports on the effects of this compound on the function of ion channels. While the parent compound, indole-3-acetic acid (a plant hormone), is known to modulate ion transport in plant cells, this is not indicative of the activity of the specifically substituted this compound in a preclinical context. usp.brnih.gov Similarly, studies on other chlorinated indole compounds, such as 5-Cl-indole, have shown modulation of ligand-gated ion channels like the 5-HT3A receptor, but this data cannot be extrapolated to the compound . nih.gov
Mechanistic Studies of Cellular Responses (Non-Clinical Context)
In the absence of identified biological targets, further mechanistic studies to elucidate the cellular responses to this compound have not been undertaken or reported.
Analysis of Signaling Pathway Perturbations
No research has been published detailing the impact of this compound on intracellular signaling pathways. Studies on other 5-chloro-indole derivatives have explored their effects on pathways like EGFR and BRAF, but these findings are specific to those particular molecular structures and cannot be attributed to this compound. mdpi.com
Gene Expression Modulation and Proteomic Analyses
There is no data available from gene expression or proteomic studies to indicate how this compound might alter cellular function at the transcriptional or translational level.
Metabolic Stability and Biotransformation Studies (In Vitro)Information regarding the metabolic stability of this compound in liver microsomes is not present in the available literature. Consequently, there are no reports identifying its key metabolites or metabolic pathways.
Further research and publication in peer-reviewed journals would be required to provide the specific data necessary to construct the requested article.
Theoretical and Computational Chemistry Approaches to 7 Chloro 5 Methyl 1h Indole 3 Carboxylic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecule, which in turn dictates its structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.goviaea.org For 7-Chloro-5-methyl-1H-indole-3-carboxylic acid, a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.govukm.my
Once the geometry is optimized, a variety of molecular properties can be calculated. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally suggests that the molecule is more reactive.
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating these are sites prone to electrophilic attack, while the indole (B1671886) N-H group would show positive potential (blue), a likely site for nucleophilic interaction.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -1057.8 Hartree | Indicator of molecular stability. |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |
DFT calculations can also predict the spectroscopic characteristics of a molecule before it is synthesized or isolated. By calculating the vibrational frequencies of the optimized structure, a theoretical Infrared (IR) spectrum can be generated. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond in the carboxylic acid, the N-H stretch of the indole ring, or the C=O stretch. Comparing the predicted spectrum with experimental data can help confirm the molecule's structure and functional groups.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR spectra. nih.gov These calculations provide theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule, which are invaluable for interpreting experimental NMR data and confirming the molecular structure.
| Spectroscopy | Functional Group | Predicted Peak/Shift |
|---|---|---|
| IR (cm⁻¹) | O-H Stretch (Carboxylic Acid) | ~3450 (broad) |
| N-H Stretch (Indole) | ~3350 | |
| C=O Stretch (Carboxylic Acid) | ~1710 | |
| C-Cl Stretch | ~750 | |
| ¹H NMR (ppm) | N-H (Indole) | ~11.5 |
| O-H (Carboxylic Acid) | ~12.0 | |
| Aromatic H | 7.0 - 8.0 | |
| Methyl H (C5-CH₃) | ~2.4 | |
| ¹³C NMR (ppm) | C=O (Carboxylic Acid) | ~165 |
| Aromatic C | 110 - 140 | |
| Methyl C (C5-CH₃) | ~21 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein. These methods are crucial in drug discovery for predicting the binding orientation and affinity of a compound.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate numerous possible binding poses. The output is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding mode.
For this compound, key interactions would be expected to involve its functional groups. The carboxylic acid is a prime candidate for forming strong hydrogen bonds with polar amino acid residues like Arginine, Lysine, or Serine in a binding pocket. The indole ring can participate in hydrophobic interactions and π-π stacking with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan. The chlorine and methyl groups would also influence binding by interacting with specific hydrophobic sub-pockets within the active site. Studies on similar indole derivatives have shown these types of interactions to be critical for binding to targets like protein kinases and proteases. mdpi.commdpi.com
| Ligand Moiety | Interaction Type | Potential Interacting Residue |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor) | Lysine, Arginine |
| Indole N-H | Hydrogen Bond (Donor) | Glutamate, Aspartate (backbone carbonyl) |
| Indole Ring System | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine |
| C7-Chloro Group | Hydrophobic / Halogen Bond | Leucine, Valine |
| C5-Methyl Group | Hydrophobic | Alanine, Isoleucine |
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations can analyze the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to a target protein would typically be run for a duration of nanoseconds to microseconds. nih.gov
These simulations provide valuable information on the stability of the predicted binding pose. By tracking the positions of the atoms over time, researchers can confirm whether the key interactions identified in docking are maintained. MD can also reveal conformational changes in both the ligand and the protein upon binding. For instance, a flexible loop in the protein's active site might close over the ligand to secure it, or the ligand itself might adopt a different, lower-energy conformation within the binding pocket than predicted by docking alone. This dynamic view provides a more realistic and detailed understanding of the molecular recognition process. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify which structural features are most important for activity.
To build a QSAR model for a series of indole-3-carboxylic acid derivatives, one would first calculate a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including:
Electronic descriptors: HOMO/LUMO energies, dipole moment, partial charges on atoms. nih.gov
Steric descriptors: Molecular weight, volume, surface area.
Hydrophobic descriptors: LogP (the octanol-water partition coefficient). scirp.org
Topological descriptors: Indices that describe molecular connectivity and shape.
Using statistical techniques like Multiple Linear Regression (MLR), an equation is generated that links a selection of these descriptors to the measured biological activity (e.g., IC₅₀ values). scispace.com For derivatives of this compound, a QSAR model might reveal that anticancer activity is positively correlated with lipophilicity (logP) but negatively correlated with the energy of the LUMO, suggesting that both the ability to cross cell membranes and the molecule's electron-accepting properties are important for its function. nih.govscirp.org Such models provide crucial guidance for designing more potent analogues.
Development of Predictive Models for Biological Activity
No published Quantitative Structure-Activity Relationship (QSAR) models or other predictive frameworks specifically involving this compound were identified. Research in this area typically requires a dataset of multiple, related compounds with corresponding biological activity data, which does not appear to be publicly available for this specific molecule.
Identification of Key Physicochemical Descriptors
There are no studies detailing the calculation or identification of key physicochemical descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for this compound in the context of its biological activity.
Pharmacophore Modeling and Virtual Screening
Design of Novel Analogs Based on Pharmacophore Hypotheses
No literature was found describing the use of this compound as a template for developing pharmacophore models. As such, there are no reports on the design of novel analogs based on such hypotheses.
Identification of Potential Biological Targets through Ligand-Based Screening
There are no published virtual screening or ligand-based screening studies that utilize this compound as a query molecule to identify its potential biological targets.
Advanced Analytical Methodologies for 7 Chloro 5 Methyl 1h Indole 3 Carboxylic Acid Research
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of pharmaceutical compounds, offering exceptional accuracy and sensitivity for determining elemental composition and identifying trace-level impurities. toref-standards.comijnrd.org
HRMS provides highly accurate mass measurements, typically to within four decimal places, which allows for the confident determination of a compound's molecular formula. ijnrd.org For 7-Chloro-5-methyl-1H-indole-3-carboxylic acid (C10H8ClNO2), the expected exact mass can be calculated with high precision. This accuracy is critical for distinguishing the target compound from isomers or compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. This fragmentation spectrum serves as a fingerprint for the molecule's structure. For an indole-3-carboxylic acid derivative, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages within the indole (B1671886) ring system. Analyzing these fragments helps to confirm the connectivity of the atoms and the positions of the substituents.
Table 1: Hypothetical High-Resolution MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Description |
| 209.0243 | 191.0138 | H₂O | Loss of water from the carboxylic acid group |
| 209.0243 | 164.0321 | COOH | Loss of the carboxylic acid group |
| 209.0243 | 163.0243 | CO₂ | Decarboxylation |
| 164.0321 | 128.0426 | HCl | Loss of hydrogen chloride from the chloro-substituted ring |
Note: The m/z values are theoretical and for illustrative purposes.
Impurity profiling is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of a drug substance. biomedres.us HRMS is exceptionally well-suited for detecting and characterizing impurities, even at very low concentrations. toref-standards.com Synthetic routes for substituted indoles can generate various byproducts, including regioisomers, precursors, or products from side reactions.
The process involves comparing the HRMS data of a sample batch against that of a highly purified reference standard. Any additional peaks detected are potential impurities. The accurate mass measurement of these impurity peaks allows for the determination of their elemental formulas. Subsequent MS/MS analysis provides structural information, helping to identify the impurities as, for example, isomers with different substitution patterns, incompletely reacted starting materials, or degradation products formed during synthesis or storage. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. youtube.com
One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), provide fundamental structural information. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum reveal the number and environment of different protons in the molecule. The ¹³C NMR spectrum indicates the number of unique carbon atoms.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. tetratek.com.tr
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to map out proton-proton spin systems within the molecule, such as the protons on the aromatic ring. tetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbon atoms they are attached to. This allows for the unambiguous assignment of carbon resonances based on their attached, and usually already assigned, protons. tetratek.com.tr
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying and connecting molecular fragments, especially through quaternary (non-protonated) carbons, such as the C-3, C-3a, C-5, and C-7a carbons in the indole ring. tetratek.com.tr
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | N-H | ~11.8 (s, 1H) | - | C-2, C-7a, C-3 |
| 2 | C-H | ~8.1 (s, 1H) | ~125.0 | C-3, C-3a, C-7a |
| 3 | C | - | ~108.0 | H-2, H-4 |
| 3a | C | - | ~127.0 | H-2, H-4 |
| 4 | C-H | ~7.8 (s, 1H) | ~122.0 | C-3a, C-5, C-6, C-7a |
| 5 | C | - | ~130.0 | H-4, H-6, CH₃ |
| 5-CH₃ | CH₃ | ~2.4 (s, 3H) | ~21.0 | C-5, C-4, C-6 |
| 6 | C-H | ~7.0 (s, 1H) | ~120.0 | C-4, C-5, C-7, C-7a |
| 7 | C | - | ~115.0 | H-6 |
| 7a | C | - | ~134.0 | H-2, H-4, H-6 |
| COOH | C=O | - | ~165.0 | - |
| COOH | O-H | ~12.2 (s, 1H) | - | - |
Note: Chemical shifts are estimates based on known substituent effects on the indole scaffold and are for illustrative purposes. s = singlet.
Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org For indole derivatives, annular tautomerism, involving the migration of the N-H proton, can occur. While the 1H-indole form is generally the most stable, analytical techniques can be used to investigate the potential for other tautomeric forms under specific conditions.
In compounds like indole-3-pyruvic acid, keto-enol tautomerism is a significant phenomenon. nih.govresearchgate.net For this compound, while less common than in beta-keto acids, the potential for tautomerism or isomerism, such as the formation of rotamers around the C3-COOH bond, could be investigated using variable temperature NMR studies. Changes in the NMR spectra as a function of temperature can provide insight into dynamic processes and the relative stabilities of different isomers.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular structure and revealing details about its conformation and packing in the solid state.
Table 3: Illustrative Crystallographic Data for a Substituted Indole Carboxylic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305 |
| b (Å) | 13.0346 |
| c (Å) | 17.2042 |
| β (°) | 91.871 |
| Volume (ų) | 903.5 |
| Z (molecules/unit cell) | 4 |
| Key Intermolecular Interactions | O-H···O (dimer), N-H···O, C-H···O |
Note: Data is adapted from a known polymorph of 5-methoxy-1H-indole-2-carboxylic acid and is provided for illustrative purposes only. mdpi.com
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For this compound, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule.
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined.
For a compound like this compound, the crystallographic data would resemble the hypothetical data presented in the table below. This data provides a wealth of information for chemists and material scientists, enabling a deeper understanding of the compound's structure and reactivity. In the crystalline structure of related indole carboxylic acids, the formation of cyclic dimers via double hydrogen bonds between the carboxylic acid groups is a common feature. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C10H8ClNO2 |
| Formula Weight | 210.63 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 5.781(1) |
| c (Å) | 19.324(4) |
| β (°) | 98.76(3) |
| Volume (Å3) | 942.8(4) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.485 |
Polymorphism Studies and Crystal Packing
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for any new compound. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Understanding the polymorphic landscape of this compound is therefore essential.
Polymorphism studies typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. The resulting solids are then analyzed using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
| Polymorph | Crystal System | Melting Point (°C) | Key Differentiating Feature |
|---|---|---|---|
| Form I | Monoclinic | 215-217 | Forms centrosymmetric dimers via O-H···O hydrogen bonds. |
| Form II | Orthorhombic | 208-210 | Forms catemeric chains via N-H···O hydrogen bonds. |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are indispensable for determining the purity of this compound and for its quantitative analysis in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. A robust HPLC method is crucial for assessing the purity of newly synthesized batches of this compound and for monitoring its stability.
Method development involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For an indole carboxylic acid, a reversed-phase column (e.g., C18) is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate buffer or formic acid in water) and an organic solvent (such as acetonitrile or methanol). The detection is usually carried out using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | Approximately 6.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), its volatile derivatives can be analyzed using this technique, often coupled with a Mass Spectrometer (MS) for definitive identification.
To make the compound amenable to GC analysis, it typically needs to be derivatized. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with methanol to form the methyl ester. This increases the volatility of the analyte. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "fingerprint" for the compound. GC-MS is a highly sensitive and specific technique, making it ideal for the detection of trace impurities and for metabolic studies. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, ramp to 280 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
| Expected Molecular Ion (M+) | m/z 223 |
Future Directions and Emerging Research Avenues for 7 Chloro 5 Methyl 1h Indole 3 Carboxylic Acid
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
The therapeutic potential of indole (B1671886) derivatives is vast, with numerous compounds demonstrating efficacy as anticancer and anti-inflammatory agents. Future research into 7-Chloro-5-methyl-1H-indole-3-carboxylic acid could build upon these established activities, leveraging mechanistic insights to explore new therapeutic frontiers.
Anticancer Potential: Indole compounds have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways. For instance, some indole derivatives have demonstrated the ability to increase intracellular levels of reactive oxygen species (ROS), leading to cancer cell death. The presence of a chlorine atom on the indole ring can, in some cases, enhance cytotoxic activity against cancer cell lines. nih.gov Future studies could investigate whether this compound or its derivatives can induce apoptosis in cancer cells and elucidate the specific molecular targets involved. Structure-activity relationship (SAR) studies have indicated that substitutions on the indole nucleus are critical for anticancer activity. researchgate.net
Anti-inflammatory Activity: The anti-inflammatory properties of indole derivatives are well-documented, with some compounds acting as inhibitors of enzymes like cyclooxygenase (COX). nih.gov The 7-chloro substitution, in particular, has been associated with significant anti-inflammatory and analgesic effects in other heterocyclic compounds. researchgate.netmdpi.comrsc.org Mechanistic studies could explore the potential of this compound to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. acs.org Understanding the specific interactions of the compound with inflammatory pathway proteins could pave the way for its development as a novel anti-inflammatory agent.
Application in Materials Science or Catalyst Design (Hypothetical)
While the primary focus for many indole derivatives has been in medicine, their unique electronic and structural properties also suggest potential applications in materials science and catalysis.
Organic Electronics: Indole-based molecules are being explored for their use in organic light-emitting diodes (OLEDs) due to their charge-transport properties. mdpi.com The electron-rich nature of the indole ring system, which can be tuned by substituents, makes these compounds suitable for use as hole-transporting materials. The specific electronic effects of the chloro and methyl groups on the this compound scaffold could be investigated to assess its potential utility in organic electronic devices. Hypothetically, polymers or dendrimers incorporating this indole derivative could be synthesized and their photophysical properties evaluated.
Catalyst Design: The rigid, chiral scaffolds of some indole derivatives have been successfully employed as organocatalysts in asymmetric synthesis. nih.govmdpi.com These catalysts can facilitate the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Future research could explore the synthesis of chiral derivatives of this compound to create novel organocatalysts. The unique steric and electronic environment provided by the 7-chloro and 5-methyl substitutions could lead to catalysts with novel reactivity and selectivity in asymmetric transformations.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can accelerate the identification and optimization of lead compounds by predicting their biological activities and properties.
Predictive Modeling: Quantitative structure-activity relationship (QSAR) models are powerful tools for predicting the biological activity of compounds based on their chemical structure. nih.gov Machine learning algorithms, such as random forests and neural networks, can be trained on datasets of known indole derivatives to build predictive models for various therapeutic targets. pharmb.io These models could then be used to predict the anticancer, anti-inflammatory, or other potential activities of this compound and a virtual library of its derivatives. This in silico screening can prioritize the synthesis and experimental testing of the most promising candidates, saving time and resources.
Generative Models: Advanced machine learning models can be used for the de novo design of novel molecules with desired properties. By learning from the vast chemical space of known bioactive molecules, these generative models can propose new indole derivatives, including analogs of this compound, that are optimized for specific biological targets.
| Computational Approach | Application in Drug Discovery for this compound |
| QSAR Modeling | Predict potential anticancer and anti-inflammatory activities based on structural features. |
| Molecular Docking | Simulate the binding of the compound to known therapeutic targets to understand its mechanism of action. |
| Machine Learning | Develop predictive models for bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov |
| Generative AI | Design novel derivatives with potentially improved efficacy and safety profiles. |
Sustainable and Scalable Production Methodologies
The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern chemistry. Future research should focus on sustainable and scalable routes to this compound and its derivatives.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. digitellinc.comnih.govresearchgate.net The synthesis of indole derivatives has been successfully demonstrated using flow chemistry, often with reduced reaction times and increased yields. nih.gov Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and sustainable production.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a key pillar of green chemistry. Halogenase enzymes, for example, can regioselectively install halogen atoms onto organic molecules under mild conditions. nih.govresearchgate.netillinois.edupitt.edu Research into enzymatic methods for the synthesis of halogenated indoles could lead to a more sustainable route to this compound, avoiding the use of harsh or toxic reagents. Chemo-enzymatic approaches that combine traditional chemical synthesis with enzymatic steps could also be explored to leverage the benefits of both methodologies.
| Synthesis Method | Advantages for Production of this compound |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, and potential for automation. |
| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, and reduced environmental impact. |
| Microwave-Assisted Synthesis | Rapid reaction times and often higher yields compared to conventional heating. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-chloro-5-methyl-1H-indole-3-carboxylic acid in laboratory settings?
- Answer : Based on structurally similar indole derivatives (e.g., 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid), the following precautions are advised:
- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Inspect gloves prior to use and avoid skin contact during removal .
- Respiratory Protection : Employ P95 or OV/AG/P99 filters if aerosolization occurs .
- Toxicity Data : The compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . However, conflicting evidence exists for some derivatives, which are not classified as carcinogenic by IARC or OSHA .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Answer : Single-crystal X-ray diffraction is a gold standard. For example, 5-chloro-1H-indole-3-carboxylic acid (a close analog) was analyzed at 293 K, revealing a twisted carboxyl group (9.00° from the indole plane) and hydrogen-bonded dimers forming (001) sheets . Key parameters:
- Data-to-parameter ratio : 15.6
- R factor : 0.037
- Centroid stacking distance : 3.7185 Å .
- Complementary Methods : FT-IR for functional groups, NMR for substituent positioning, and HPLC for purity assessment (methods extrapolated from indole analogs) .
Q. What are the documented synthetic routes for this compound?
- Answer : While direct routes are not detailed in the evidence, analogous indole derivatives (e.g., 6-bromo-1H-indole-3-carboxylic acid ethyl ester) are synthesized via:
- Step 1 : Bromination or chlorination of indole precursors at specific positions.
- Step 2 : Introduction of methyl groups via Friedel-Crafts alkylation or Suzuki coupling.
- Step 3 : Carboxylic acid formation through hydrolysis of ester intermediates .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Answer : The chlorine atom at position 7 acts as an electron-withdrawing group, directing electrophilic substitution to position 4 or 5. The methyl group at position 5 introduces steric hindrance, potentially slowing reactions at adjacent sites. Computational modeling (DFT) is recommended to predict regioselectivity, as demonstrated for 5-chloroindole-3-carboxylic acid derivatives .
Q. What strategies resolve low yields in the synthesis of this compound derivatives?
- Answer : Common issues and solutions:
- Poor Solubility : Use polar aprotic solvents (DMF, DMSO) or elevate reaction temperatures.
- Byproduct Formation : Employ Pd-catalyzed cross-coupling with Buchwald-Hartwig conditions to minimize side reactions .
- Purification Challenges : Utilize reverse-phase HPLC or recrystallization from DMF/acetic acid mixtures .
Q. What biological targets are associated with this compound derivatives?
- Answer : Indole-3-carboxylic acid analogs show activity as:
- Enzyme Inhibitors : Tyrosine kinase inhibitors (e.g., PDGFR inhibitors) and amyloid-β modulators .
- Antimicrobial Agents : Structural features (chlorine, methyl groups) enhance membrane penetration and target binding .
Data Gaps and Limitations
- Physical Properties : No direct data on melting point, solubility, or stability of this compound. Estimates from analogs suggest:
- LogP : ~1.6–2.1 (similar to 5-chloroindole-2-carboxylic acid, LogP = 1.63) .
- Water Solubility : Likely <1 mg/mL due to hydrophobic substituents.
- Toxicity Discrepancies : Some derivatives are classified as non-hazardous , while others show acute toxicity . Context-specific testing (e.g., Ames test) is advised.
Methodological Recommendations
- Synthetic Characterization : Always pair NMR (¹H/¹³C) with HRMS for new derivatives.
- Safety Compliance : Adopt OSHA-compliant fume hoods and waste disposal protocols for halogenated indoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
